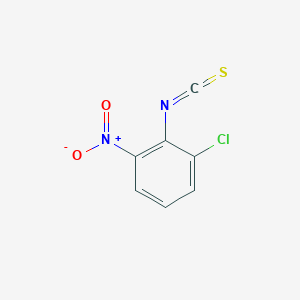

2-Chloro-6-nitrophenyl Isothiocyanate

Description

Significance of Isothiocyanates in Organic Synthesis and Medicinal Chemistry

Isothiocyanates are valued building blocks in synthetic chemistry due to the electrophilic nature of the central carbon atom, which readily reacts with a wide range of nucleophiles. mdpi.com This reactivity allows for the construction of diverse molecular scaffolds, particularly nitrogen- and sulfur-containing heterocycles. mdpi.com They are fundamental precursors for the synthesis of thioureas, thioamides, and carbamates, which are important structural motifs in many pharmaceutical agents.

In medicinal chemistry, the isothiocyanate group is recognized as a pharmacophore with a broad spectrum of biological activities. rsc.org Natural isothiocyanates, such as sulforaphane (B1684495) from broccoli and allyl isothiocyanate from mustard, are well-documented for their health benefits. mdpi.comresearchgate.net Research has demonstrated that various isothiocyanates exhibit significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netmdpi.complantarchives.org Their ability to cross the blood-brain barrier also makes them promising candidates for neurological research. mdpi.com The mechanism of their biological action is often attributed to their ability to covalently modify proteins, particularly by reacting with cysteine residues. mdpi.com

Overview of Substituted Aryl Isothiocyanates in Contemporary Research

Contemporary research on substituted aryl isothiocyanates focuses on synthesizing novel derivatives and evaluating how different substituents modulate their biological and chemical characteristics. The synthesis of aryl isothiocyanates, especially those bearing electron-deficient groups like nitro substituents, often requires specific methodologies.

The most common synthetic route involves the reaction of a primary aromatic amine with a thiocarbonyl transfer reagent. chemrxiv.org A classic method is the in-situ formation of a dithiocarbamate (B8719985) salt from the amine (e.g., 2-chloro-6-nitroaniline) and carbon disulfide, followed by decomposition using a desulfurizing agent to yield the isothiocyanate. nih.gov A variety of desulfurizing agents can be employed, each with its own scope and limitations.

| Desulfurizing Agent | Typical Substrate Scope | Notes |

| Thiophosgene (B130339) (CSCl₂) | Aromatic amines | Highly effective but also highly toxic. |

| Tosyl Chloride (TsCl) | Alkyl and aryl amines | A facile and general protocol. organic-chemistry.org |

| Phenyl Chlorothionoformate | Alkyl and aryl amines | A two-step approach is often more versatile for electron-deficient amines. organic-chemistry.org |

| Propane Phosphonic Acid Anhydride (T3P®) | Primary amines | Acts as an efficient desulfurating agent for dithiocarbamate intermediates. organic-chemistry.org |

For electron-deficient anilines, such as nitro-substituted anilines, a two-step process is often more effective than a one-pot reaction. organic-chemistry.org This involves the initial synthesis and isolation of an intermediate, such as a thiocarbamate, which is then converted to the isothiocyanate in a separate step, often leading to higher yields for these less reactive substrates. organic-chemistry.org The electronic properties of substituents on the aryl ring dictate the reactivity of the isothiocyanate. Electron-withdrawing groups, such as the chloro and nitro groups in 2-Chloro-6-nitrophenyl Isothiocyanate, increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its reactivity towards nucleophiles and influencing its biological activity profile.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chloro-4-nitrophenyl isothiocyanate | C₇H₃ClN₂O₂S | 214.63 |

| 2-Chloro-5-nitrophenyl isothiocyanate | C₇H₃ClN₂O₂S | 214.63 |

| 4-Nitrophenyl isothiocyanate | C₇H₄N₂O₂S | 180.18 |

This comparative data highlights how molecules with the same elemental composition can have different properties based on the arrangement of their constituent atoms, underscoring the need for specific experimental data for each unique isomer.

Structure

3D Structure

Properties

Molecular Formula |

C7H3ClN2O2S |

|---|---|

Molecular Weight |

214.63 g/mol |

IUPAC Name |

1-chloro-2-isothiocyanato-3-nitrobenzene |

InChI |

InChI=1S/C7H3ClN2O2S/c8-5-2-1-3-6(10(11)12)7(5)9-4-13/h1-3H |

InChI Key |

PEQGKHHEGSODAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=C=S)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 6 Nitrophenyl Isothiocyanate

Precursor Chemistry and Starting Materials

A common strategy involves the ammonolysis of 2,6-dichloronitrobenzene . In this reaction, one of the chlorine atoms on the aromatic ring is displaced by an amino group upon reaction with ammonia (B1221849) at elevated temperatures and pressures. This selective substitution is feasible due to the activation of the chlorine atoms by the electron-withdrawing nitro group.

The starting material for the precursor, 2,6-dichloronitrobenzene, can itself be synthesized by the oxidation of 2,6-dichloroaniline, for example, using peroxytrifluoroacetic acid or 3-chloroperbenzoic acid. orgsyn.orgchemicalbook.comaarti-industries.comchemicalbook.com

| Starting Material | Reagent(s) | Product |

| 2,6-Dichloronitrobenzene | Ammonia (NH₃) | 2-Chloro-6-nitroaniline (B1581787) |

| 2,6-Dichloroaniline | Peroxytrifluoroacetic acid | 2,6-Dichloronitrobenzene |

Classical and Modern Synthetic Routes

The conversion of 2-chloro-6-nitroaniline to 2-chloro-6-nitrophenyl isothiocyanate can be accomplished through various classical and modern synthetic methods. These routes primarily differ in the reagent used to introduce the thiocarbonyl (-C=S) group.

A widely used and versatile method for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide (CS₂). This reaction proceeds through the formation of an intermediate dithiocarbamate (B8719985) salt. nih.gov

The process begins with the reaction of 2-chloro-6-nitroaniline with carbon disulfide in the presence of a base, such as triethylamine (B128534) or potassium carbonate. This step yields the corresponding dithiocarbamate salt. mdpi.com This intermediate is typically not isolated but is converted in situ to the final isothiocyanate product through desulfurization. nih.gov

The classical and most direct method for converting primary amines to isothiocyanates is the reaction with thiophosgene (B130339) (CSCl₂). nih.govresearchgate.net This highly reactive electrophile readily reacts with the nucleophilic amino group of 2-chloro-6-nitroaniline. nih.gov The reaction typically proceeds rapidly to form the desired isothiocyanate along with two equivalents of hydrogen chloride, which are neutralized by a base.

Despite its efficiency, the use of thiophosgene is often avoided due to its extreme toxicity and hazardous nature. nih.govwikipedia.org An alternative, triphosgene , which is a solid and considered safer to handle, can also be used as a thiophosgene equivalent for this transformation. nih.gov

The most common modern approach involves the two-step sequence of forming a dithiocarbamate salt from the amine and carbon disulfide, followed by decomposition of this salt using a desulfurizing agent. nih.gov This strategy avoids the use of highly toxic thiophosgene. A variety of desulfurization agents are effective, and the choice often depends on the specific substrate and desired reaction conditions. mdpi.comresearchgate.net Given that 2-chloro-6-nitroaniline is an electron-deficient arylamine, methods suitable for such substrates are particularly relevant. nih.gov

Common and effective desulfurization reagents include:

Cyanuric Chloride (TCT): This reagent is effective for converting dithiocarbamate intermediates into isothiocyanates, particularly in one-pot procedures under aqueous conditions. nih.gov

Phenyl Chlorothionoformate: This reagent can be used in either a one-pot or a two-step process with solid sodium hydroxide (B78521). The two-step approach is noted to be highly versatile and works well for electron-deficient aryl amines. organic-chemistry.orgresearchgate.net

Tosyl Chloride (TsCl): In the presence of a base like triethylamine, tosyl chloride mediates the decomposition of in situ generated dithiocarbamate salts to provide isothiocyanates in good yields. mdpi.com

Other Reagents: A wide array of other reagents can also effect this transformation, including ethyl chloroformate, hydrogen peroxide, iodine, and various peptide coupling agents. nih.govresearchgate.net

| Desulfurization Reagent | Typical Reaction Conditions | Applicability |

| Cyanuric Chloride (TCT) | Aqueous K₂CO₃, then TCT at 0 °C | Broad, including electron-deficient amines nih.gov |

| Phenyl Chlorothionoformate | Solid NaOH, CH₂Cl₂ | Versatile, especially in two-step process organic-chemistry.orgresearchgate.net |

| Tosyl Chloride | Triethylamine, CS₂ | General for alkyl and aryl amines mdpi.com |

| Iodine | Biphasic medium (e.g., water/ethyl acetate) | Environmentally benign option nih.gov |

| Ethyl Chloroformate | Base | Good yields for aliphatic and aryl amines nih.gov |

To improve efficiency and reduce waste, many synthetic methods have been streamlined into one-pot procedures. researchgate.netrsc.org In this context, the synthesis of 2-chloro-6-nitrophenyl isothiocyanate can be performed without isolating the intermediate dithiocarbamate salt. researchgate.net The primary amine, 2-chloro-6-nitroaniline, is first treated with carbon disulfide and a base. After the formation of the dithiocarbamate is complete, the desulfurizing agent is added directly to the same reaction vessel. mdpi.comnih.gov

A multi-step synthetic strategy offers a more controlled, albeit longer, route to the target compound. This typically refers to the two-step process where the dithiocarbamate salt intermediate is first synthesized from 2-chloro-6-nitroaniline and carbon disulfide, then isolated and purified before being subjected to desulfurization in a separate step. organic-chemistry.orgresearchgate.net

This approach can be beneficial for achieving higher purity of the final product, as intermediates can be fully characterized. The synthesis of isothiocyanates from electron-deficient amines, such as 2-chloro-6-nitroaniline, can sometimes provide better yields and purity via a two-step process compared to a one-pot protocol. organic-chemistry.org The broader multi-step strategy also encompasses the initial synthesis of the 2-chloro-6-nitroaniline precursor from simpler, commercially available chemicals like 2,6-dichloronitrobenzene.

Challenges in the Synthesis of Electron-Deficient Aryl Isothiocyanates

The synthesis of aryl isothiocyanates typically begins with the corresponding primary amine—in this case, 2-chloro-6-nitroaniline. The foundational step of most synthetic routes involves the reaction of this amine with a thiocarbonyl source, such as carbon disulfide (CS₂) or thiophosgene analogs like phenyl chlorothionoformate, to form a dithiocarbamate salt intermediate. chemrxiv.orgnih.gov However, the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, such as the nitro (NO₂) and chloro (Cl) groups in the target compound, poses significant challenges.

The primary difficulties include:

Reduced Nucleophilicity of the Amine: The electron density on the nitrogen atom of the precursor aniline (B41778) is substantially diminished by the inductive and resonance effects of the ortho-chloro and ortho-nitro substituents. This reduced nucleophilicity makes the initial attack of the amine on the electrophilic carbon of the thiocarbonylating agent (e.g., CS₂) a much slower and less favorable process compared to electron-rich or unsubstituted anilines.

Reagent Applicability: Many standard desulfurization reagents used to convert the intermediate dithiocarbamate salt into the final isothiocyanate are not universally effective for electron-deficient substrates. chemrxiv.org The stability of the intermediate and the energy barrier for the elimination step can be altered by the electronic properties of the aryl group, requiring more specialized or harsher conditions that may lead to side reactions.

Reaction Failures with Certain Substrates: In some synthetic protocols, reactions involving isothiocyanates with potent electron-deficient substituents such as nitro groups fail to yield the expected products, highlighting the electronic sensitivity of these transformations. nih.gov

One-Pot Synthesis Limitations: While one-pot procedures are often preferred for their efficiency, they frequently prove ineffective for producing highly electron-deficient aryl isothiocyanates. organic-chemistry.orgthieme-connect.com The conditions required for the initial formation of the dithiocarbamate may not be compatible with the subsequent elimination step, leading to low yields or reaction failure.

These challenges necessitate the development of specialized synthetic strategies and careful optimization of reaction parameters to achieve satisfactory yields for this class of compounds.

Optimization of Reaction Conditions and Yield Enhancement

To overcome the hurdles associated with the synthesis of electron-deficient aryl isothiocyanates, researchers have focused on optimizing various reaction parameters. Key strategies involve the choice of synthetic route, reagents, solvent, and temperature.

A significant advancement has been the adoption of a two-step approach , which is more versatile and generally provides higher yields for electron-deficient substrates than one-pot methods. organic-chemistry.orgthieme-connect.com This process involves the initial synthesis and isolation of the dithiocarbamate intermediate, followed by a separate step for its conversion to the isothiocyanate.

Optimization studies have identified several key factors for enhancing yield:

Reagent Selection: The use of phenyl chlorothionoformate in combination with solid sodium hydroxide has been demonstrated as an efficient method. organic-chemistry.org For syntheses starting from carbon disulfide, the choice of the subsequent desulfurizing agent is critical.

Solvent Effects: The reaction solvent plays a crucial role in both the formation of the dithiocarbamate intermediate and the final elimination step. Dichloromethane (CH₂Cl₂) and Tetrahydrofuran (THF) have been shown to be effective solvents. organic-chemistry.orgresearchgate.net For particularly challenging substrates, the use of a polar aprotic solvent like Dimethylformamide (DMF) can help facilitate the reaction of the weakly nucleophilic amine. researchgate.net

Reaction Time and Stoichiometry: For strongly electron-deficient arylamines, successful conversion may require longer reaction times and an excess of the thiocarbonylating agent (e.g., CS₂) to drive the initial dithiocarbamate formation to completion. researchgate.net

Temperature Control: Adjusting the reaction temperature is a critical optimization parameter. In some cases, decreasing the temperature during the second step of a reaction can significantly improve the yield by minimizing side reactions. researchgate.net

The following data tables illustrate the impact of optimizing reaction conditions on product yield, based on findings from studies on related electron-deficient systems.

Table 1: Effect of Solvent and Temperature on Product Yield

| Entry | Amine Reactant | Solvent | Temperature (°C) | Yield (%) |

| 1 | Ethylamine | Water | Room Temp. | Trace |

| 2 | Ethylamine | Water | 10-15 | 25 |

| 3 | Ethylamine | DMF | Room Temp. | Trace |

| 4 | Ethylamine | DMF | 10-15 | 18 |

| 5 | Ethylamine | CH₂Cl₂ | 10-15 | 55 |

| 6 | Ethylamine | Ethanol | 10-15 | 70 |

| 7 | Ethylamine | THF | 10-15 | 80 |

This table is based on data for a model reaction and illustrates the dramatic effect of solvent and temperature optimization. researchgate.net

Table 2: Optimized Conditions for Electron-Deficient Arylamines

| Entry | Arylamine | Conditions | Product Yield (%) |

| 1 | 4-Bromoaniline | Standard | 92 |

| 2 | 4-(Trifluoromethyl)aniline | Optimized (DMF, more CS₂, longer time) | 95 |

| 3 | 4-Cyanoaniline | Optimized (DMF, more CS₂, longer time) | 93 |

| 4 | 4-Aminoacetophenone | Optimized (DMF, more CS₂, longer time) | 91 |

This table demonstrates that with optimized conditions, even strongly electron-deficient arylamines can be converted to their corresponding isothiocyanates in high yields. researchgate.net

By systematically modifying these parameters, chemists can devise robust protocols for the synthesis of 2-Chloro-6-nitrophenyl Isothiocyanate and other challenging electron-deficient aryl isothiocyanates, enabling their use in further chemical and pharmaceutical research.

Reactivity and Chemical Transformations of 2 Chloro 6 Nitrophenyl Isothiocyanate

Nucleophilic Addition Reactions

The primary mode of reaction for 2-Chloro-6-nitrophenyl Isothiocyanate involves the nucleophilic addition to the central carbon atom of the isothiocyanate moiety. This electrophilic carbon is readily attacked by nucleophiles, leading to the formation of a tetrahedral intermediate which then typically undergoes protonation to yield the final product.

The reaction of isothiocyanates with primary or secondary amines is a robust and widely used method for the synthesis of substituted thioureas. iwu.eduresearchgate.netnih.gov In this reaction, the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This addition is typically rapid and proceeds to completion under mild conditions.

For 2-Chloro-6-nitrophenyl Isothiocyanate, reaction with a primary amine (R-NH₂) results in the formation of an N-(2-chloro-6-nitrophenyl)-N'-alkyl/aryl thiourea (B124793). Similarly, reaction with a secondary amine (R₂NH) yields an N-(2-chloro-6-nitrophenyl)-N',N'-dialkyl/diaryl thiourea. These reactions are fundamental in synthetic chemistry for creating complex molecules containing the thiourea scaffold. organic-chemistry.orgnih.gov

Studies on the closely related 2-chlorophenylisothiocyanate have demonstrated its effective conversion into various thiourea intermediates by reacting it with a range of primary and secondary amines. This intermediate is often generated in situ and used directly in subsequent reactions. Given the similar substitution pattern, 2-Chloro-6-nitrophenyl Isothiocyanate is expected to react in an identical fashion. The electron-withdrawing nitro group may further enhance the electrophilicity of the isothiocyanate carbon, potentially increasing the reaction rate.

| Amine Reactant | Expected Thiourea Product Structure | Product Class |

|---|---|---|

| Morpholine | N,N'-Disubstituted Thiourea | |

| Piperidine | N,N'-Disubstituted Thiourea | |

| n-Butylamine | N,N'-Disubstituted Thiourea | |

| Benzylamine | N,N'-Disubstituted Thiourea |

Beyond amines, other nucleophiles such as alcohols and thiols can also add across the C=S bond of the isothiocyanate group. These reactions lead to the formation of O-alkyl/aryl thiocarbamates and S-alkyl/aryl dithiocarbamates, respectively. nih.govnih.gov

The reaction with alcohols or thiols generally requires the presence of a base. The base, such as sodium hydride, deprotonates the alcohol or thiol to form the more potent nucleophilic alkoxide or thiolate anion. nih.gov This anion then attacks the electrophilic carbon of 2-Chloro-6-nitrophenyl Isothiocyanate. Subsequent workup provides the corresponding thiocarbamate or dithiocarbamate (B8719985) product. This methodology has been developed as a general, catalyst-free approach for the synthesis of these compound classes from in situ generated isothiocyanate intermediates. nih.govnih.gov

Cycloaddition Reactions

The carbon-sulfur double bond within the isothiocyanate group can participate as a 2π electron component (a dipolarophile) in cycloaddition reactions. This allows for the construction of various five-membered heterocyclic rings.

[2+3] Cycloaddition, also known as 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. nih.gov The isothiocyanate group can act as the dipolarophile in such reactions. For instance, isothiocyanates have been shown to react with 1,3-dipoles like organic azides or nitrile oxides.

A notable example involves the organocatalyzed asymmetric [2+3] cyclization of 2-isothiocyanato-1-indanones with 2-benzothiazolimines to generate complex chiral spirocyclic compounds. mdpi.com This demonstrates the capability of the isothiocyanate moiety to participate in these sophisticated ring-forming reactions. It is therefore anticipated that 2-Chloro-6-nitrophenyl Isothiocyanate would react with classic 1,3-dipoles like azides (R-N₃) to yield substituted five-membered heterocycles, such as thiadiazoles.

Heterocyclic Ring Formation Reactions

The specific arrangement of substituents on 2-Chloro-6-nitrophenyl Isothiocyanate—namely, the presence of a chlorine atom ortho to the isothiocyanate group—makes it an excellent precursor for the synthesis of fused heterocyclic systems via intramolecular cyclization.

A significant application of ortho-halo isothiocyanates is in the synthesis of 2-aminobenzothiazoles. nih.gov This transformation is typically a one-pot, two-step process. First, the 2-Chloro-6-nitrophenyl Isothiocyanate reacts with a primary or secondary amine to form the corresponding N-(2-chloro-6-nitrophenyl)thiourea intermediate, as described in section 3.1.1.

In the second step, this thiourea intermediate undergoes an intramolecular nucleophilic aromatic substitution (SₙAr). The sulfur atom of the thiourea acts as an internal nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion to form the fused benzothiazole (B30560) ring. This cyclization step is often facilitated by a base and may require a catalyst, such as copper oxide (CuO) nanoparticles, especially for less reactive chloro-substrates. The presence of the strongly electron-withdrawing nitro group at the para-position relative to the chlorine atom is expected to activate the aromatic ring towards this nucleophilic attack, thereby facilitating the ring-closure reaction. indexcopernicus.com

| Amine Reactant | Expected Final Benzothiazole Product | Reaction Conditions (based on analogue) |

|---|---|---|

| Morpholine | 2-Morpholino-4-nitrobenzothiazole | 1) Neat, rt; 2) CuO nanoparticles, K₂CO₃, H₂O, 100 °C |

| Piperidine | 4-Nitro-2-(piperidin-1-yl)benzothiazole | 1) Neat, rt; 2) CuO nanoparticles, K₂CO₃, H₂O, 100 °C |

| n-Butylamine | N-Butyl-4-nitrobenzothiazol-2-amine | 1) Neat, rt; 2) CuO nanoparticles, K₂CO₃, H₂O, 100 °C |

| Benzylamine | N-Benzyl-4-nitrobenzothiazol-2-amine | 1) Neat, rt; 2) CuO nanoparticles, K₂CO₃, H₂O, 100 °C |

Formation of Imidazolidineiminodithiones

Detailed research into the reactivity of 2-Chloro-6-nitrophenyl Isothiocyanate has yet to be extensively published, particularly concerning its specific reaction to form Imidazolidineiminodithiones. General synthetic routes to similar structures often involve the reaction of isothiocyanates with appropriate diamines or their equivalents, leading to cyclization. The specific conditions and yields for this transformation with 2-Chloro-6-nitrophenyl Isothiocyanate are not well-documented in publicly available scientific literature.

Other Sulfur- and Nitrogen-Containing Heterocycles

While specific examples are sparse for 2-Chloro-6-nitrophenyl Isothiocyanate, isothiocyanates are well-established precursors for a variety of sulfur- and nitrogen-containing heterocycles. researchgate.netnih.gov Generally, these syntheses involve condensation reactions with compounds containing active hydrogen atoms, followed by cyclization with suitable electrophiles. researchgate.net However, studies have shown that isothiocyanates bearing strongly electron-deficient substituents, such as a nitro group, can exhibit altered reactivity and in some cases, fail to yield the expected products under certain reaction conditions. nih.gov The interplay of the chloro and nitro substituents on the phenyl ring of the title compound would be expected to create a unique reactivity profile that warrants further investigation.

Table 1: Examples of Heterocycles from Aryl Isothiocyanates (Note: These are general examples and not specific to 2-Chloro-6-nitrophenyl Isothiocyanate due to a lack of specific literature)

| Reactant | Cyclizing Agent | Resulting Heterocycle |

| Phenyl isothiocyanate | 2-Pyrazolin-5-ones | Thiazolidinones, Thiazolines |

| Phenyl isothiocyanate | 2-Iminothiazolidin-4-ones | 2,4'-Bi(thiazolidine) derivatives |

Role as a Key Building Block in Complex Organic Molecule Synthesis

Isothiocyanates are recognized as versatile building blocks in organic synthesis. The isothiocyanate group can be transformed into various functionalities, including thioureas, thioamides, and heterocycles, which are prevalent in many biologically active compounds and complex natural products. While the specific application of 2-Chloro-6-nitrophenyl Isothiocyanate as a key building block is not widely reported, its potential is implicit in the known chemistry of related nitrophenyl isothiocyanates. The presence of three distinct functional groups (chloro, nitro, isothiocyanate) offers multiple handles for sequential chemical modifications, allowing for the construction of complex molecular scaffolds.

Mechanistic Investigations of 2-Chloro-6-nitrophenyl Isothiocyanate Reactions

Proposed Reaction Pathways and Intermediates

The reactions of aryl isothiocyanates typically proceed via nucleophilic addition to the central carbon atom of the -N=C=S group. For instance, in reactions with amines, the initial step is the formation of a thiourea derivative. Subsequent intramolecular or intermolecular reactions can then lead to a variety of heterocyclic products.

A proposed general mechanism for the reaction of an aryl isothiocyanate with a nucleophile (Nu-H) involves:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon of the isothiocyanate.

Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer: A proton transfer typically occurs to yield the final product, such as a thiourea.

In the case of hydrolysis of a related compound, p-nitrophenyl isothiocyanate, a proposed mechanism involves a pre-equilibrium with a metal ion catalyst, followed by a rate-determining attack of water to form a thiocarbamic acid derivative as a transient intermediate. rsc.org

Influence of Substituents on Reactivity

The electronic nature of substituents on the aromatic ring profoundly impacts the reactivity of aryl isothiocyanates.

Electron-Withdrawing Groups (EWGs): Substituents like the nitro (-NO₂) group increase the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. The ortho-nitro group in 2-Chloro-6-nitrophenyl Isothiocyanate is expected to have a strong activating effect.

Electron-Donating Groups (EDGs): These groups decrease the electrophilicity of the isothiocyanate carbon, slowing down the rate of nucleophilic addition.

Steric Effects: The ortho-chloro substituent, in addition to its electronic influence, may exert a steric effect, potentially hindering the approach of bulky nucleophiles to the isothiocyanate group.

One study on the reaction between alkylidene rhodanines and various isothiocyanates noted that isothiocyanates with electron-deficient substituents, including the -NO₂ group, failed to produce the desired products, highlighting the complex role that such substituents can play in specific chemical transformations. nih.gov

Derivatization Strategies and Analytical Applications of 2 Chloro 6 Nitrophenyl Isothiocyanate

Synthesis of Functionalized Derivatives for Material Science Applications

While the isothiocyanate functional group is highly reactive and versatile for creating derivatives, specific applications of 2-Chloro-6-nitrophenyl Isothiocyanate in the synthesis of functionalized materials for material science are not extensively documented in current scientific literature. The primary application of this compound and its derivatives is centered on analytical chemistry and biological activity studies. The reaction of isothiocyanates with primary or secondary amines yields stable thiourea (B124793) derivatives, a reaction that forms the basis of its use in other fields. ijournals.cnresearchgate.net These thiourea derivatives have been investigated for a range of biological applications. researchgate.net

Application as a Derivatization Reagent in Analytical Chemistry

2-Chloro-6-nitrophenyl Isothiocyanate serves as a valuable derivatization reagent in analytical chemistry, primarily for the analysis of compounds containing primary and secondary amine functional groups. researchgate.net The fundamental process, known as derivatization, involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method, such as High-Performance Liquid Chromatography (HPLC). researchgate.nethta-it.com

The utility of 2-Chloro-6-nitrophenyl Isothiocyanate in this context stems from its bifunctional nature. The isothiocyanate group (-N=C=S) is highly electrophilic and reacts readily with the nucleophilic amine groups of analytes to form a stable covalent thiourea linkage. researchgate.netresearchgate.net Simultaneously, the 2-chloro-6-nitrophenyl moiety of the reagent acts as a chromophore, a group that absorbs ultraviolet (UV) or visible light. sdiarticle4.com Many target analytes, such as aliphatic amines or amino acids, lack a strong chromophore and are therefore difficult to detect with standard UV-Vis detectors in HPLC. libretexts.org By tagging the analyte with the 2-chloro-6-nitrophenyl group, the resulting derivative becomes readily detectable. researchgate.netsdiarticle4.com

This derivatization enhances analytical sensitivity and can also improve the chromatographic properties of polar analytes, making them more compatible with common reversed-phase HPLC columns. libretexts.org

Pre-column Derivatization Methodologies

Pre-column derivatization is the most common approach for using reagents like 2-Chloro-6-nitrophenyl Isothiocyanate. libretexts.org This technique involves reacting the analyte with the derivatizing agent before injecting the sample into the chromatography system. hta-it.com The reaction converts the target amines into their corresponding stable phenylthiocarbamyl derivatives, which are then separated and quantified.

The general procedure is straightforward and involves mixing the sample containing the amine analyte with a solution of 2-Chloro-6-nitrophenyl Isothiocyanate in an appropriate solvent. The reaction is typically carried out under mild conditions. The resulting derivatized sample is then injected directly into the HPLC for analysis. This pre-column approach is advantageous because it allows for the removal of excess reagent or byproducts if necessary and is not limited by the constraints of the chromatographic mobile phase. libretexts.org

Table 1: Typical Steps in a Pre-column Derivatization Procedure

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | The analyte is extracted and dissolved in a suitable buffer or solvent. | To prepare a clean sample matrix compatible with the derivatization reaction. |

| 2. Reagent Addition | A solution of 2-Chloro-6-nitrophenyl Isothiocyanate is added to the sample. | To initiate the chemical tagging of the amine functional groups. |

| 3. Reaction | The mixture is incubated, sometimes with gentle heating, for a specific period. | To ensure the derivatization reaction proceeds to completion, forming a stable thiourea product. nih.gov |

| 4. Quenching (Optional) | A quenching reagent may be added to consume excess derivatizing agent. | To prevent interference from the unreacted reagent during chromatographic analysis. |

| 5. Injection | An aliquot of the final reaction mixture is injected into the HPLC system. | To separate and quantify the newly formed, detectable derivative. |

Detection and Quantification in Chromatography-Mass Spectrometry (e.g., UHPLC-HRMS/MS)

The derivatives formed from 2-Chloro-6-nitrophenyl Isothiocyanate are highly suitable for analysis by advanced analytical techniques such as Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS). mdpi.com UHPLC provides very fast and efficient separation of complex mixtures, while HRMS/MS offers exceptional sensitivity and selectivity for detection and quantification. researchgate.net

When the derivatized analyte is introduced into the mass spectrometer, typically via electrospray ionization (ESI), it forms a protonated molecule [M+H]⁺. In tandem mass spectrometry (MS/MS) mode, this precursor ion is selected and fragmented through collision-induced dissociation. The C-N bond of the thiourea structure is often efficiently cleaved, producing a single, intense product ion corresponding to the original reagent. nih.gov This specific fragmentation provides a highly selective and sensitive marker for any analyte derivatized with the reagent. This allows for the development of robust quantitative methods using techniques like multiple reaction monitoring (MRM). researchgate.net

Table 2: Illustrative Parameters for UHPLC-HRMS/MS Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., <2 µm particle size) | To achieve high-resolution separation of the derivatized analytes. |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid | To effectively elute the derivatives from the column. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | To generate protonated molecular ions [M+H]⁺ of the thiourea derivatives. nih.gov |

| MS Analysis Mode | Tandem MS (MS/MS) | To fragment the precursor ion and generate specific product ions for quantification. |

| Precursor Ion | [M+H]⁺ of the specific analyte derivative | The mass of the intact derivatized analyte. |

| Product Ion | Ion corresponding to the 2-Chloro-6-nitrophenyl isothiocyanate fragment | A common, high-intensity fragment used for selective detection and quantification. nih.gov |

Chiral Derivatization Potential

2-Chloro-6-nitrophenyl Isothiocyanate, being an achiral molecule itself, can be used to resolve racemic mixtures of chiral amines. When this reagent reacts with a pair of enantiomers (e.g., R- and S-amines), it forms a pair of diastereomers. Diastereomers possess different physical and chemical properties and can therefore be separated using standard, non-chiral (achiral) HPLC columns. nih.govresearchgate.net This indirect method is a powerful and cost-effective strategy for chiral separations.

The principle relies on creating two new molecules (diastereomeric thioureas) that have different spatial arrangements and thus interact differently with the stationary phase of the HPLC column, leading to different retention times. Furthermore, the isothiocyanate scaffold is integral to the design of novel chiral derivatizing agents. For instance, reagents like (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate have been specifically developed to separate racemic amino alcohols, highlighting the utility of the nitrophenyl isothiocyanate structure in advanced chiral analysis. researchgate.net

Design Principles for Derivatization Agents

The effectiveness of 2-Chloro-6-nitrophenyl Isothiocyanate as a derivatization agent is rooted in several key design principles that are crucial for developing any such reagent for analytical chemistry. researchgate.net

Functional Group Specificity : The agent must possess a reactive group that selectively targets a specific functional group in the analyte. The isothiocyanate group is highly effective for targeting primary and secondary amines under mild conditions. researchgate.net

Reaction Stoichiometry and Stability : The derivatization reaction should be rapid, proceed to completion, and yield a single, stable product. The formation of thioureas from isothiocyanates and amines is a well-established and robust reaction that produces stable derivatives suitable for analysis. researchgate.netnih.gov

Introduction of a Detectable Tag : The reagent must introduce a moiety that enhances detection. libretexts.org The 2-chloro-6-nitrophenyl group is a potent chromophore, allowing for highly sensitive UV detection of otherwise non-absorbing analytes. sdiarticle4.com This group also provides a distinct and predictable fragmentation pattern in mass spectrometry, aiding in selective detection.

Improved Chromatographic Behavior : Derivatization should ideally improve the analyte's behavior on the chromatographic column. By reacting a polar amine with the relatively nonpolar 2-Chloro-6-nitrophenyl Isothiocyanate, the resulting derivative is more hydrophobic, leading to better retention and peak shape in reversed-phase HPLC.

Minimal Interference : Ideally, the reagent itself and any byproducts should not interfere with the analysis of the derivatized analyte. This can be managed by using the reagent in slight excess and ensuring its chromatographic peak is well-resolved from the peaks of interest. libretexts.org

These design principles collectively make 2-Chloro-6-nitrophenyl Isothiocyanate a well-suited reagent for the sensitive and selective analysis of amine-containing compounds in various complex matrices.

Spectroscopic and Structural Elucidation Studies of 2 Chloro 6 Nitrophenyl Isothiocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the unambiguous determination of the chemical structure of 2-Chloro-6-nitrophenyl Isothiocyanate. Through the analysis of ¹H and ¹³C NMR spectra, as well as the application of advanced NMR techniques, a detailed map of the proton and carbon environments within the molecule can be constructed.

The proton ortho to the nitro group and meta to the chloro and isothiocyanate groups is expected to be the most deshielded, appearing at the lowest field. The proton positioned between the chloro and isothiocyanate groups will also be significantly deshielded. The proton meta to the nitro group and ortho to the chloro group will likely appear at the highest field among the aromatic protons. The coupling patterns (doublets and triplets) and coupling constants (J-values) between these protons would provide definitive evidence for their relative positions on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-6-nitrophenyl Isothiocyanate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.8 - 8.2 | d |

| H-4 | 7.5 - 7.9 | t |

Note: These are predicted values based on substituent effects and data from analogous compounds.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Chloro-6-nitrophenyl Isothiocyanate will give rise to a distinct signal. The chemical shifts of these carbons are influenced by the electronegativity of the attached substituents.

The carbon atom of the isothiocyanate group (-N=C=S) is expected to have a characteristic chemical shift in the range of 130-140 ppm. The carbons directly attached to the electron-withdrawing nitro and chloro groups will be significantly deshielded and appear at lower fields. Specifically, the carbon bearing the nitro group (C-6) and the carbon bearing the chloro group (C-2) are expected to have the highest chemical shifts among the aromatic carbons. The carbon attached to the isothiocyanate group (C-1) will also be deshielded. The remaining aromatic carbons will appear at higher fields. Analysis of ¹³C NMR data from related compounds such as 2-amino-6-chloro-4-nitrophenol (B3029376) can aid in the assignment of these signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-6-nitrophenyl Isothiocyanate

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-NCS) | 135 - 145 |

| C-2 (-Cl) | 130 - 140 |

| C-3 | 120 - 130 |

| C-4 | 125 - 135 |

| C-5 | 115 - 125 |

| C-6 (-NO₂) | 145 - 155 |

Note: These are predicted values based on substituent effects and data from analogous compounds.

To overcome the complexities of one-dimensional NMR spectra and to provide unambiguous structural assignments, advanced two-dimensional (2D) NMR techniques are employed. chemexper.comnih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in elucidating the complete molecular structure.

COSY spectra would reveal the proton-proton coupling network, confirming the connectivity of the aromatic protons.

HSQC spectra would establish the direct one-bond correlations between protons and their attached carbon atoms.

HMBC spectra would show correlations between protons and carbons over two or three bonds, which is crucial for identifying the positions of the substituents on the aromatic ring by correlating the aromatic protons to the carbons bearing the chloro, nitro, and isothiocyanate groups.

These advanced techniques, when used in concert, provide a comprehensive and definitive structural elucidation of 2-Chloro-6-nitrophenyl Isothiocyanate and its derivatives.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the characteristic functional groups within a molecule.

The FTIR spectrum of 2-Chloro-6-nitrophenyl Isothiocyanate is expected to show characteristic absorption bands corresponding to its various functional groups. While a spectrum for the exact 2-chloro-6-nitro isomer is not available, data from the closely related 2-chloro-4-nitrophenyl isothiocyanate provides a reliable guide to the expected vibrational modes. nih.gov

The most prominent and diagnostic band will be the strong, broad absorption due to the asymmetric stretching of the isothiocyanate (-N=C=S) group, typically appearing in the region of 2000-2200 cm⁻¹. The nitro (-NO₂) group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic FTIR Frequencies for 2-Chloro-6-nitrophenyl Isothiocyanate

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Isothiocyanate (-NCS) | Asymmetric Stretch | 2000 - 2200 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1330 - 1370 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Note: Frequencies are based on data from the analogous compound 2-chloro-4-nitrophenyl isothiocyanate. nih.gov

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of 2-Chloro-6-nitrophenyl Isothiocyanate, the symmetric stretching of the isothiocyanate group, which is often weak in the FTIR spectrum, may be more prominent. The symmetric stretching vibration of the nitro group is also typically a strong band in the Raman spectrum.

Data from 2-chloro-4-nitrophenyl isothiocyanate shows a strong Raman band for the symmetric nitro stretch. nih.gov The aromatic ring vibrations, particularly the ring breathing mode, will also give rise to characteristic and often intense signals in the Raman spectrum. The C-Cl stretch is also readily observable in the Raman spectrum.

Table 4: Characteristic FT-Raman Frequencies for 2-Chloro-6-nitrophenyl Isothiocyanate

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Isothiocyanate (-NCS) | Symmetric Stretch | ~1300 - 1400 |

| Nitro (-NO₂) | Symmetric Stretch | ~1340 - 1360 |

| Aromatic Ring | Ring Breathing | ~1000 - 1100 |

Note: Frequencies are based on data from the analogous compound 2-chloro-4-nitrophenyl isothiocyanate. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No experimental mass spectrometry data, including molecular weight confirmation or fragmentation analysis, has been published for 2-Chloro-6-nitrophenyl Isothiocyanate in the reviewed literature. While data for other isomers, such as 2-Chloro-4-nitrophenyl isothiocyanate, is available, it cannot be directly extrapolated to the 6-nitro isomer due to the potential for different fragmentation pathways influenced by the positions of the chloro and nitro substituents.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

There are no published X-ray crystallographic studies for 2-Chloro-6-nitrophenyl Isothiocyanate. Consequently, information regarding its solid-state structure, bond lengths, bond angles, and conformational arrangement is not available.

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

As no experimental spectroscopic data has been found for 2-Chloro-6-nitrophenyl Isothiocyanate, a correlation with theoretical predictions is not possible. Furthermore, no computational studies detailing theoretical predictions of its spectroscopic properties (such as IR, Raman, or NMR spectra) have been identified in the searched scientific literature.

Computational and Theoretical Investigations of 2 Chloro 6 Nitrophenyl Isothiocyanate

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed due to its favorable balance between accuracy and computational cost. DFT calculations can predict a wide range of molecular properties by approximating the exchange-correlation energy, a complex term that accounts for the quantum mechanical effects of electron-electron interaction. For 2-Chloro-6-nitrophenyl Isothiocyanate, DFT would be the foundational method for the analyses described below.

Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. This process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

For 2-Chloro-6-nitrophenyl Isothiocyanate, a geometry optimization calculation would yield precise information about its structural parameters. The resulting data would include the lengths of the C-Cl, C-N, N=O, N=C, and C=S bonds, as well as the angles between them. This optimized structure is the crucial starting point for all other computational analyses, as molecular properties are highly dependent on geometry.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-Chloro-6-nitrophenyl Isothiocyanate (Illustrative) (Note: The following table is for illustrative purposes only, as specific published data is unavailable.)

| Parameter | Description | Expected Value Range (Å or °) |

|---|---|---|

| C-Cl Bond Length | Distance between Carbon and Chlorine atoms on the phenyl ring. | ~1.74 Å |

| C-NO₂ Bond Length | Distance between Carbon on the phenyl ring and Nitrogen of the nitro group. | ~1.48 Å |

| N=O Bond Length | Distance between Nitrogen and Oxygen atoms in the nitro group. | ~1.22 Å |

| C-NCS Bond Length | Distance between Carbon on the phenyl ring and Nitrogen of the isothiocyanate group. | ~1.40 Å |

| N=C (Isothiocyanate) | Distance between Nitrogen and Carbon in the isothiocyanate group. | ~1.20 Å |

| C=S (Isothiocyanate) | Distance between Carbon and Sulfur in the isothiocyanate group. | ~1.56 Å |

| C-N-C Angle | Angle involving the isothiocyanate group and the phenyl ring. | ~140-150° |

Frontier Molecular Orbital (FMO) theory is used to explain and predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited. For 2-Chloro-6-nitrophenyl Isothiocyanate, FMO analysis would identify which parts of the molecule are most likely to participate in chemical reactions by donating or accepting electrons. The electron-withdrawing nitro group and the isothiocyanate group would significantly influence the energies and spatial distribution of these orbitals.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis (Illustrative) (Note: The following table is for illustrative purposes only, as specific published data is unavailable.)

| Parameter | Description | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between E_LUMO and E_HOMO. | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For 2-Chloro-6-nitrophenyl Isothiocyanate, an MEP map would clearly visualize the reactive sites. The oxygen atoms of the nitro group and the sulfur atom of the isothiocyanate group would likely appear as red or deep red, indicating their high electron density and role as nucleophilic centers. Conversely, the regions around the hydrogen atoms of the phenyl ring would appear blue, indicating their electron-deficient nature.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as bond stretching, bending, or twisting. These calculations are valuable for several reasons: they confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the assignment of experimental spectral bands to specific molecular motions.

A theoretical vibrational analysis of 2-Chloro-6-nitrophenyl Isothiocyanate would predict the characteristic frequencies for its functional groups, including the asymmetric and symmetric stretches of the nitro (NO₂) group, the strong characteristic stretch of the isothiocyanate (N=C=S) group, and the C-Cl stretch. Comparing these simulated spectra with experimental data helps validate the computational model and confirm the molecular structure.

This analysis investigates how electrons are distributed among the atoms within a molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges. This information is fundamental to understanding a molecule's polarity, dipole moment, and intermolecular interactions.

Exploration of Reaction Mechanisms via Computational Approaches

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the high-energy intermediates that connect reactants to products. Calculating the energy barrier (activation energy) associated with a transition state allows for the prediction of reaction rates and the determination of the most likely reaction pathway.

For 2-Chloro-6-nitrophenyl Isothiocyanate, computational methods could be used to study its reactivity with various nucleophiles. For example, the mechanism of its reaction with an amine to form a thiourea (B124793) derivative could be modeled. Such a study would involve locating the transition state structure for the nucleophilic attack on the central carbon of the isothiocyanate group and calculating the energy profile of the entire reaction, thereby providing a detailed, step-by-step understanding of the reaction mechanism.

Transition State Characterization and Reaction Pathway Analysis

No published studies were found that specifically characterize the transition states or analyze the reaction pathways for 2-Chloro-6-nitrophenyl Isothiocyanate through computational methods.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

There are no available research articles that report the predicted UV-Vis, NMR, or IR spectroscopic properties for 2-Chloro-6-nitrophenyl Isothiocyanate based on theoretical calculations.

Exploration of Potential Biological Activities of 2 Chloro 6 Nitrophenyl Isothiocyanate Derivatives in Vitro and Mechanistic Focus

Antimicrobial Activity Studies

Isothiocyanates are recognized for their broad-spectrum antimicrobial properties, which have been documented against a variety of plant and human pathogens. nih.govmdpi.com The activity is largely attributed to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic groups in microbial cells.

Aromatic isothiocyanates have demonstrated notable antibacterial efficacy. Their mechanisms of action are multifaceted, primarily involving the disruption of bacterial cell integrity and the inhibition of essential enzymes. nih.gov

One of the primary mechanisms is the compromising of the bacterial cell membrane. Studies on various ITCs, such as phenethyl isothiocyanate (PEITC) and benzyl (B1604629) isothiocyanate (BITC), show that they can affect the cellular membrane integrity of bacteria like E. coli, P. aeruginosa, and S. aureus. nih.gov This disruption leads to the leakage of cellular metabolites and a loss of membrane potential, ultimately causing cell death. nih.govnih.gov For instance, allyl isothiocyanate (AITC) has been shown to induce metabolite leakage and increase membrane permeability in E. coli O157:H7. nih.govnih.gov

Furthermore, ITCs can inhibit bacterial enzymes by interacting with their sulfhydryl groups. AITC, for example, displays inhibitory action against thioredoxin reductase and acetate (B1210297) kinase, which are crucial for bacterial metabolism and redox balance. nih.gov The aromatic structure of certain ITCs is believed to enhance their ability to cross bacterial membrane structures, allowing them to exert their antimicrobial activity more effectively than some aliphatic ITCs. nih.gov

| Isothiocyanate Derivative | Target Bacteria | Observed Mechanism of Action | Reference |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | E. coli, P. aeruginosa, S. aureus | Affects cellular membrane integrity; reduces biofilm development. | nih.gov |

| Benzyl isothiocyanate (BITC) | E. coli (EHEC), MRSA | Induces loss of bacterial membrane integrity and potential; inhibits Shiga toxin production. | nih.gov |

| Phenyl isothiocyanate (PITC) | General (inferred from aromatic ITC studies) | Inhibition of nitrite (B80452) production by peritoneal macrophages. | researchgate.net |

Substituted derivatives of phenylisothiocyanate have been systematically evaluated for their antifungal activity against a range of fungi. In a comprehensive study, 57 derivatives were tested against Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae. researchgate.net Most of the tested compounds displayed relatively equal activity against these three fungi. researchgate.net

The structure of the derivative plays a crucial role in its antifungal efficacy. The direct attachment of the –NCS group to the aromatic ring is a key feature. researchgate.net The presence of certain substituents can negatively influence activity; for example, ionized groups like –COOH and –SO₃H on the aromatic moiety reduce antifungal effects. researchgate.net Similarly, substituents that excessively increase the reactivity of the –NCS group can lead to molecular instability and lower activity. researchgate.net In contrast to aromatic ITCs, derivatives where the –NCS group is separated from the aromatic ring by an aliphatic chain show different activity profiles. researchgate.net Studies on isothiocyanate derivatives of biphenyl (B1667301) and naphthalene (B1677914) have also shown antifungal activity, whereas derivatives of larger polycondensed aromatic hydrocarbons like stilbene (B7821643) and azobenzene (B91143) were largely inactive, likely due to their large molecular size and extremely low water solubility, which prevents them from penetrating fungal cells. researchgate.net

Antioxidant Potential and Related Mechanisms

The antioxidant activity of isothiocyanate derivatives is a key aspect of their biological profile. They can act through various mechanisms, including direct free radical scavenging and the induction of endogenous antioxidant defense systems. mdpi.comresearchgate.net

In vitro assays have demonstrated the direct radical-scavenging ability of phenyl isothiocyanates. Phenyl isothiocyanate (PITC) has been shown to effectively scavenge hydroxyl radicals (OH•), with one study reporting 69.7% inhibition of hydroxyl radical production. researchgate.netnih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is another common method to evaluate antioxidant potential. Phenyl ITC and its substituted derivatives have shown varying levels of activity in this assay. mdpi.com For instance, phenyl ITC itself showed a half-maximal inhibitory concentration (IC50) of 1.08 mM, while substitutions on the aryl ring generally led to a decrease in activity. mdpi.com

A significant indirect antioxidant mechanism of ITCs involves the activation of the transcription factor Nrf2 (nuclear factor erythroid 2–related factor 2). mdpi.comresearchgate.net Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of numerous antioxidant and phase II detoxification enzymes. mdpi.com ITCs like sulforaphane (B1684495) can interact with Keap1, a protein that sequesters Nrf2 for degradation, thereby allowing Nrf2 to translocate to the nucleus and initiate the transcription of protective genes. mdpi.com

| Compound | Assay | Result (IC₅₀ or % Inhibition) | Reference |

|---|---|---|---|

| Phenyl isothiocyanate (PITC) | DPPH Radical Scavenging | IC₅₀: 1.08 mM | mdpi.com |

| 3-Methoxyphenyl ITC | DPPH Radical Scavenging | IC₅₀: 1.16 mM | mdpi.com |

| 4-Methoxyphenyl ITC | DPPH Radical Scavenging | IC₅₀: 1.25 mM | mdpi.com |

| 4-Methylphenyl ITC | DPPH Radical Scavenging | IC₅₀: 1.45 mM | mdpi.com |

| Phenyl isothiocyanate (PITC) | Hydroxyl Radical Scavenging | 69.7% inhibition | researchgate.net |

Anticancer Activity Investigations (Focus on Cellular and Molecular Pathways)

Isothiocyanate derivatives are widely investigated for their chemopreventive and chemotherapeutic properties. researchgate.netnih.gov Their anticancer effects are mediated through the modulation of multiple cellular and molecular pathways that control cell proliferation, survival, and death. nih.gov

ITCs exert their anticancer effects by targeting various proteins and signaling pathways critical for cancer cell survival and proliferation. One mechanism involves the inhibition of histone deacetylases (HDACs). HDAC inhibition can alter chromatin structure and gene expression, leading to anti-tumor effects. Studies have shown that ITCs can decrease HDAC activity in cancer cells. nih.gov

Furthermore, ITCs modulate key signaling pathways. For example, derivatives have been shown to regulate the NF-κB pathway. In some cancer cells, the apoptotic activity of certain compounds was associated with the downregulation of key components of this pathway. nih.gov ITCs also impact the MAPK (Mitogen-activated protein kinase) and Akt signaling pathways, which are crucial for cell proliferation and survival. nih.govnih.gov By blocking these pathways, ITCs can inhibit the growth and invasion of cancer cells. For example, some ITCs have been found to block the MAPK and Akt signaling necessary for the expression of matrix metalloproteinases (MMPs), enzymes involved in cancer metastasis. nih.gov

A primary mechanism of the anticancer activity of ITCs is the induction of apoptosis (programmed cell death) and the disruption of the cell cycle in cancer cells. mdpi.comnih.gov

Numerous studies have shown that ITCs can cause cell cycle arrest, particularly at the G2/M phase. mdpi.comnih.gov This arrest prevents cancer cells from dividing and can be a prelude to apoptosis. mdpi.com For instance, benzyl isothiocyanate (BITC) has been observed to inhibit G2/M progression in conjunction with apoptosis induction. mdpi.com

The induction of apoptosis by ITCs involves multiple signaling pathways. They can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process. ITCs can modulate the expression of Bcl-2 family proteins, which are key regulators of the mitochondrial pathway. An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3. This process ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis.

| Compound | Parameter | Average Value (µM) | Reference |

|---|---|---|---|

| 2f (p-hydroxyphenyl substituent) | GI₅₀ (Growth Inhibition 50%) | 2.80 | |

| TGI (Total Growth Inhibition) | 32.3 | ||

| LC₅₀ (Lethal Concentration 50%) | 80.8 | ||

| 2h (carboxylic acid residue) | GI₅₀ (Growth Inhibition 50%) | 1.57 | |

| TGI (Total Growth Inhibition) | 13.3 | ||

| LC₅₀ (Lethal Concentration 50%) | 65.0 | ||

| Data from hybrid molecules containing a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety, which is structurally related to the subject of this article. |

Anti-inflammatory Properties

Derivatives of 2-Chloro-6-nitrophenyl Isothiocyanate are part of the broader isothiocyanate (ITC) class of compounds, which are recognized for their potential therapeutic properties, including anti-inflammatory effects. nih.gov The anti-inflammatory mechanisms of ITCs are diverse and have been extensively studied, particularly with natural compounds like sulforaphane. These mechanisms often involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. nih.govnih.gov In vitro studies on various ITC derivatives have demonstrated their ability to suppress the production of inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

A primary mechanism for these effects is the inhibition of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov For instance, studies on synthetic ITC derivatives have specifically investigated their potential as COX-2 inhibitors. nih.gov The inhibition of COX-2 is a critical target for anti-inflammatory drugs as this enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation. The anti-inflammatory actions of ITCs are also linked to the regulation of transcription factors, notably nuclear factor-kappa B (NF-κB), which is a central regulator of the inflammatory response. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models have been used to predict the anti-inflammatory potential of newly synthesized ITC derivatives. These computational models provide a score indicating the likelihood of a compound possessing significant anti-inflammatory properties. For example, a series of ester derivatives of isothiocyanates were evaluated, with several compounds showing promising predictive scores for anti-inflammatory activity. nih.gov

| Compound | Predicted Anti-inflammatory Activity Score |

| I1c | 0.78 |

| I1e | 0.68 |

| I1a | 0.65 |

| I1d | 0.62 |

| I1b | >0.5 |

This table presents the predicted anti-inflammatory activity scores for a selection of isothiocyanate ester derivatives based on binary QSAR models. A higher score suggests a greater potential for anti-inflammatory impact. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

The biological activity of 2-Chloro-6-nitrophenyl Isothiocyanate derivatives is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications affect the compound's efficacy and for designing more potent therapeutic agents. For the broader class of isothiocyanates, SAR studies have revealed that factors such as the length and composition of the carbon chain separating the isothiocyanate group from an aromatic ring can significantly impact biological activity. researchgate.net

For example, research on various synthetic ITCs has shown that both high lipophilicity (the ability to dissolve in fats) and the chemical reactivity of the isothiocyanate group are important determinants of their inhibitory activity against tumorigenesis. researchgate.net Studies comparing different isothiocyanates have demonstrated that secondary isothiocyanates can possess higher potency than their primary structural isomers. researchgate.net This indicates that the steric environment and accessibility of the reactive -N=C=S group play a critical role in their interaction with biological targets.

The position and electronic nature of substituents on the phenyl ring of isothiocyanate derivatives are critical factors in their biological activity. The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can alter the charge distribution across the molecule, influencing its reactivity and ability to bind to target proteins. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. This method provides valuable insights into the molecular basis of a drug's action and helps to rationalize structure-activity relationships. For derivatives of isothiocyanates, molecular docking simulations have been instrumental in elucidating their interactions with key protein targets, such as the anti-inflammatory target COX-2. nih.gov

In these simulations, the isothiocyanate derivative is placed into the active site of the target protein to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net For instance, docking analysis of promising ITC derivatives against the COX-2 enzyme revealed specific interactions with amino acid residues within the enzyme's active site. One derivative was shown to form a hydrogen bond with the backbone of Met522, a key residue in the COX-2 active site. nih.gov These non-bonding interactions are crucial for stabilizing the ligand-protein complex and are indicative of the compound's inhibitory potential. nih.gov

Molecular dynamics simulations can further validate the stability of these interactions over time, confirming that the ligand remains securely bound within the active site. researchgate.net Such computational studies are essential for the rational design of new, more effective inhibitors based on the 2-Chloro-6-nitrophenyl Isothiocyanate scaffold.

| Ligand | Target Protein | Key Interacting Residues | Type of Interaction |

| I1 | COX-2 | Met522 | Hydrogen Bonding |

| I1c | COX-2 | Not specified | Hydrogen Bonding, Hydrophobic |

This table summarizes the key interactions identified through molecular docking simulations between isothiocyanate derivatives and the COX-2 enzyme's active site. nih.gov

Future Research Directions and Emerging Applications

Development of More Sustainable and Efficient Synthetic Methodologies

Traditional methods for the synthesis of isothiocyanates often involve hazardous reagents such as thiophosgene (B130339) or carbon disulfide. digitellinc.comresearchgate.net Future research will likely focus on developing greener and more efficient synthetic routes to 2-chloro-6-nitrophenyl isothiocyanate.

Key areas of development include:

Water-Based Syntheses: The use of water as a solvent in chemical reactions is a cornerstone of green chemistry. Researchers have developed methods for synthesizing isothiocyanates from primary amines in water, which could be adapted for the synthesis of 2-chloro-6-nitrophenyl isothiocyanate. rsc.org

Elemental Sulfur as a Reagent: Utilizing elemental sulfur, a readily available and less hazardous sulfur source, is another promising avenue. digitellinc.commdpi.com Amine-catalyzed sulfurization of isocyanides with elemental sulfur has been shown to be a more sustainable approach. digitellinc.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in organic synthesis. researchgate.nettandfonline.com The application of microwave-assisted techniques to the synthesis of 2-chloro-6-nitrophenyl isothiocyanate could lead to more efficient and scalable production methods. tandfonline.com

Alternative Desulfurization Reagents: The development of new desulfurization reagents is crucial for improving the efficiency and safety of isothiocyanate synthesis from dithiocarbamates. researchgate.netnih.gov

| Method | Reagents | Advantages | Challenges for 2-Chloro-6-nitrophenyl Isothiocyanate |

|---|---|---|---|

| Conventional | Thiophosgene, Carbon Disulfide | Well-established | Toxicity, harsh conditions |

| Green (Water-based) | Primary amine, CS₂, Na₂S₂O₈ | Environmentally benign solvent rsc.org | Substrate solubility and reactivity |

| Green (Elemental Sulfur) | Isocyanide, Elemental Sulfur, Amine catalyst | Avoids toxic reagents, utilizes waste product digitellinc.comrsc.org | Availability of the corresponding isocyanide precursor |

| Microwave-Assisted | Varies (e.g., Isocyanides, Lawesson's reagent) | Rapid, high yields tandfonline.com | Scalability and equipment requirements |

Exploration of Novel Reactivities and Selective Transformations

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by nucleophiles. The electronic properties of the 2-chloro-6-nitrophenyl ring system are expected to influence the reactivity of the isothiocyanate moiety.

Future research in this area could focus on:

Nucleophilic Addition Reactions: A systematic study of the reactions of 2-chloro-6-nitrophenyl isothiocyanate with a wide range of nucleophiles (e.g., amines, alcohols, thiols) would provide valuable insights into its reactivity profile. researchgate.net This could lead to the synthesis of novel thioureas, thiocarbamates, and dithiocarbamates with potential biological activities.

Cycloaddition Reactions: Isothiocyanates can participate in cycloaddition reactions to form various heterocyclic compounds. mdpi.comresearchgate.net Exploring the cycloaddition chemistry of 2-chloro-6-nitrophenyl isothiocyanate with different dienophiles and dipoles could yield novel heterocyclic structures.

Selective Transformations: The presence of multiple reactive sites in 2-chloro-6-nitrophenyl isothiocyanate (the isothiocyanate group, the chloro substituent, and the nitro group) allows for the exploration of selective transformations. Research into chemo- and regioselective reactions will be crucial for harnessing the synthetic potential of this compound. researchgate.net

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. researchgate.net

Future computational studies on 2-chloro-6-nitrophenyl isothiocyanate could include:

Reaction Mechanism Elucidation: DFT calculations can be employed to investigate the mechanisms of known and novel reactions involving 2-chloro-6-nitrophenyl isothiocyanate. researchgate.net This can provide a detailed understanding of the transition states and intermediates, which is crucial for optimizing reaction conditions.

Reactivity Prediction: Computational models can be used to predict the reactivity of 2-chloro-6-nitrophenyl isothiocyanate towards various reagents. rsc.org This can guide experimental work and accelerate the discovery of new reactions.

In Silico Screening: Molecular docking and other in silico methods can be used to predict the biological activity of derivatives of 2-chloro-6-nitrophenyl isothiocyanate. nih.govrsc.org This can help in the rational design of new drug candidates.

Integration with Combinatorial Chemistry for Derivative Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large libraries of related compounds for high-throughput screening. The reactivity of the isothiocyanate group makes it an excellent handle for the construction of such libraries.

Future applications in this area may involve:

Solid-Phase Synthesis: The development of solid-phase synthetic methods for the derivatization of 2-chloro-6-nitrophenyl isothiocyanate would facilitate the automated synthesis of large compound libraries.

Diversity-Oriented Synthesis: By combining 2-chloro-6-nitrophenyl isothiocyanate with a diverse range of building blocks, it is possible to generate libraries of structurally complex and diverse molecules.

Fragment-Based Drug Discovery: 2-Chloro-6-nitrophenyl isothiocyanate can serve as a starting point for fragment-based drug discovery, where small molecular fragments are screened and then optimized to create potent and selective inhibitors of biological targets.

Potential Applications in Material Science or Other Interdisciplinary Fields

The unique electronic and chemical properties of 2-chloro-6-nitrophenyl isothiocyanate suggest its potential for applications beyond traditional organic synthesis and medicinal chemistry.

Emerging interdisciplinary applications could include:

Functionalized Nanomaterials: Isothiocyanates can be used to functionalize the surface of nanoparticles, such as mesoporous silica (B1680970) nanoparticles (MSNs). nih.gov The incorporation of 2-chloro-6-nitrophenyl isothiocyanate onto nanomaterials could lead to new systems for drug delivery or catalysis. nih.gov

Polymer Chemistry: The isothiocyanate group can react with various functional groups to form polymers or cross-linked materials. researchgate.net The specific properties of the 2-chloro-6-nitrophenyl moiety could be imparted to polymers, leading to materials with enhanced thermal stability, flame retardancy, or specific optical properties.

Chemical Sensors: The reactivity of the isothiocyanate group towards specific analytes could be exploited in the development of chemical sensors. The electronic perturbations caused by the chloro and nitro substituents might enhance the sensitivity and selectivity of such sensors.

| Field | Potential Application | Rationale |

|---|---|---|

| Material Science | Functionalization of nanoparticles | Covalent attachment via the isothiocyanate group to modify surface properties. nih.gov |

| Polymer Chemistry | Monomer or cross-linking agent | Reactivity of the isothiocyanate allows for polymerization and network formation. researchgate.net |

| Analytical Chemistry | Development of chemical sensors | Selective reaction with analytes leading to a detectable signal. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-6-nitrophenyl isothiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via thiocarbanilide derivatives using reagents like phosphorus pentoxide or iodine, as demonstrated in analogous phenyl isothiocyanate preparations . Optimize yield by controlling temperature (e.g., maintaining 60–80°C for thiocarbanilide reactions) and catalyst selection (e.g., phosphoric acid enhances cyclization efficiency). Solvent polarity and stoichiometric ratios of sulfur donors (e.g., ammonium phenyldithiocarbamate) should be systematically tested to minimize byproducts.

Q. What safety protocols are critical when handling 2-chloro-6-nitrophenyl isothiocyanate in laboratory settings?